(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid

Description

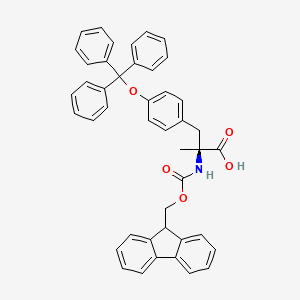

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative. Its structure includes a trityloxy (triphenylmethoxy) group at the para position of the phenyl ring, a 2-methyl substitution on the propanoic acid backbone, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety. This compound is primarily used in peptide synthesis and medicinal chemistry for temporary protection during solid-phase synthesis . The trityloxy group enhances steric protection, improving stability under basic conditions while allowing selective deprotection under mild acidic conditions .

Properties

Molecular Formula |

C44H37NO5 |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-trityloxyphenyl)propanoic acid |

InChI |

InChI=1S/C44H37NO5/c1-43(41(46)47,45-42(48)49-30-40-38-23-13-11-21-36(38)37-22-12-14-24-39(37)40)29-31-25-27-35(28-26-31)50-44(32-15-5-2-6-16-32,33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28,40H,29-30H2,1H3,(H,45,48)(H,46,47)/t43-/m0/s1 |

InChI Key |

SYNYQZUYUSFLQW-QLKFWGTOSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. The stability of the Fmoc group and the trityloxyphenyl group makes this compound suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis, facilitating the study of protein structure and function.

Biology: Employed in the development of peptide-based drugs and biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The trityloxyphenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Effects

Similar Fmoc-protected amino acids differ primarily in the substituents on the phenyl ring or modifications to the amino acid backbone. Key examples include:

(a) Substituent Variations on the Phenyl Ring

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984): Substituent: o-Tolyl (methyl group at the ortho position). Molecular Formula: C25H23NO4; Molecular Weight: 401.45 . Application: Laboratory chemical for peptide synthesis. The methyl group enhances lipophilicity but reduces steric protection compared to trityloxy .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid (CAS 246539-83-3): Substituent: 4-Hydroxyphenyl. Molecular Formula: C25H23NO5; Molecular Weight: 417.45 . Application: Research use in bioactive molecule synthesis.

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (BD1467): Substituent: Thiophen-3-yl. Molecular Formula: C22H19NO4S; Molecular Weight: 393.46 . Application: Organic synthesis of heterocyclic peptides.

(b) Backbone Modifications

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (BS-51976): Modification: Methylation of the amino group and methoxy-oxobutanoic acid backbone. Molecular Formula: C21H21NO6; Molecular Weight: 383.40 . Application: Intermediate in drug discovery. Methylation reduces nucleophilicity, altering reaction pathways in peptide coupling .

Physicochemical Properties

*Note: The target compound’s molecular formula is inferred as C44H37NO4 (trityloxy = C18H15O), but exact data is unavailable in the evidence.

Key Research Findings

Synthetic Utility : The trityloxy group enables selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid), making it advantageous for stepwise peptide synthesis .

Stability : Trityloxy-substituted compounds exhibit enhanced stability in basic media compared to tert-butyl or methoxy analogs, reducing side reactions during coupling .

Limitations : The bulky trityloxy group may hinder solubility in polar solvents, complicating purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.